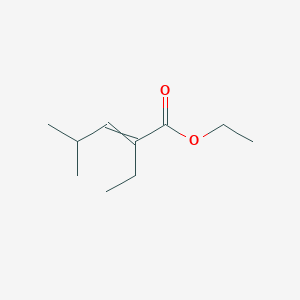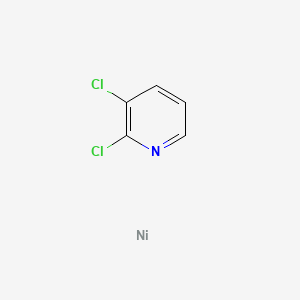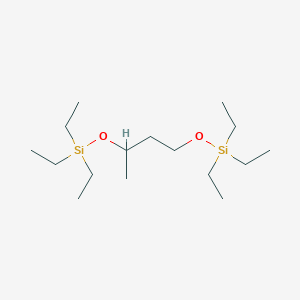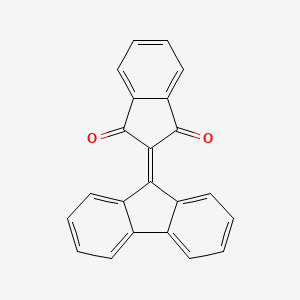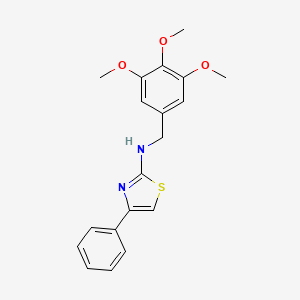
Thiazole, 4-phenyl-2-(3,4,5-trimethoxybenzylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazole, 4-phenyl-2-(3,4,5-trimethoxybenzylamino)- is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. This particular compound features a thiazole ring substituted with a phenyl group and a 3,4,5-trimethoxybenzylamino group, making it a unique and potentially bioactive molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiazole, 4-phenyl-2-(3,4,5-trimethoxybenzylamino)- typically involves the formation of the thiazole ring followed by the introduction of the phenyl and 3,4,5-trimethoxybenzylamino substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of α-haloketones with thiourea can yield thiazole derivatives. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of thiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions
Thiazole, 4-phenyl-2-(3,4,5-trimethoxybenzylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced thiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres at low temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds, depending on the specific reagents and conditions used .
科学的研究の応用
Thiazole, 4-phenyl-2-(3,4,5-trimethoxybenzylamino)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential bioactivity.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to the bioactive nature of thiazole derivatives.
Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.
作用機序
The mechanism of action of thiazole, 4-phenyl-2-(3,4,5-trimethoxybenzylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially disrupting microbial cell walls and exerting antimicrobial effects .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Tiazofurin: An antineoplastic drug featuring a thiazole ring.
Uniqueness
Thiazole, 4-phenyl-2-(3,4,5-trimethoxybenzylamino)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 3,4,5-trimethoxybenzylamino group enhances its potential as a bioactive molecule, differentiating it from other thiazole derivatives .
特性
CAS番号 |
24050-97-3 |
|---|---|
分子式 |
C19H20N2O3S |
分子量 |
356.4 g/mol |
IUPAC名 |
4-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H20N2O3S/c1-22-16-9-13(10-17(23-2)18(16)24-3)11-20-19-21-15(12-25-19)14-7-5-4-6-8-14/h4-10,12H,11H2,1-3H3,(H,20,21) |
InChIキー |
QCXRCNJZQOUKCJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)CNC2=NC(=CS2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


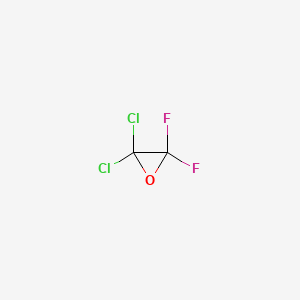
![2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]-](/img/structure/B14705778.png)
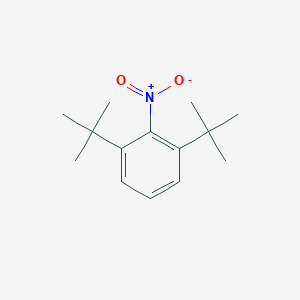
![2-Bromo-6-hydroxy-5,6-dihydrobenzo[d][1]benzazepin-7-one](/img/structure/B14705795.png)
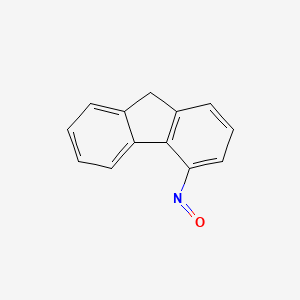
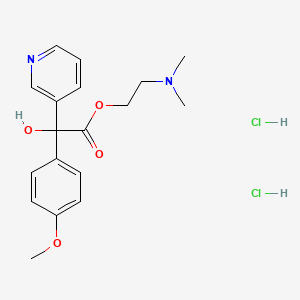
![1,5-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14705809.png)
![1H-Pyrrole, 1-[(4-chlorophenyl)methyl]-](/img/structure/B14705815.png)
